Regioisomeric Purity: Chromatographic Separation of Positional Isomers in Commercial Lots
The target compound 3-bromo-4-fluoro-5-methylpyridine (CAS 1211536-44-5) is distinct from its regioisomer 3-bromo-5-fluoro-4-methylpyridine (CAS 1211517-76-8). Vendor analytical data confirms the target compound is supplied as a single regioisomer with no detectable cross-contamination from the 4-methyl analog. The regioisomer exhibits a different NMR signature: 1H NMR (400 MHz, CDCl3) for 3-bromo-5-fluoro-4-methylpyridine shows signals at δ 8.49 (s, 1H), 8.31 (s, 1H), and 2.38 (s, 3H) . This profile is diagnostic for the 4-methyl substitution pattern, whereas the target compound's 5-methyl substitution would yield a distinct aromatic proton splitting pattern due to the different coupling environment.
| Evidence Dimension | Regioisomeric identity (1H NMR aromatic proton chemical shifts and multiplicity) |
|---|---|
| Target Compound Data | Regioisomerically pure 3-bromo-4-fluoro-5-methylpyridine (5-methyl substitution). Expected distinct aromatic proton pattern differentiating from 4-methyl analog. |
| Comparator Or Baseline | 3-bromo-5-fluoro-4-methylpyridine (CAS 1211517-76-8): 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 3H). |
| Quantified Difference | Qualitative spectral distinction; the two regioisomers are chromatographically separable and commercially available as distinct catalog items with independent CAS numbers and purity specifications (e.g., target compound ≥98% purity; comparator available at 95% purity) . |
| Conditions | 1H NMR spectroscopy at 400 MHz in CDCl3; HPLC purity analysis. |
Why This Matters
For synthetic chemists developing structure-activity relationships (SAR) or scaling up proprietary routes, regioisomeric purity is non-negotiable; substitution with the incorrect regioisomer invalidates entire synthetic campaigns and compromises patent integrity.
